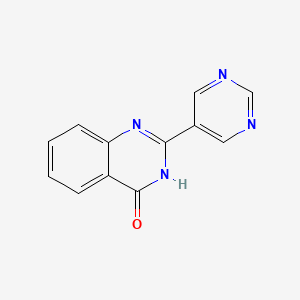

2-(Pyrimidin-5-yl)quinazolin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Pyrimidin-5-yl)quinazolin-4-ol is a heterocyclic compound that features a quinazoline core fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both quinazoline and pyrimidine moieties in its structure contributes to its diverse pharmacological profile.

Mecanismo De Acción

Target of Action

The primary targets of 2-(Pyrimidin-5-yl)quinazolin-4-ol are Pseudomonas aeruginosa . This compound has shown to have a broad spectrum of antimicrobial activity, making it effective against a variety of bacterial strains .

Mode of Action

This compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . It does this at sub-minimum inhibitory concentrations (sub-MICs), with IC 50 values of 3.55 and 6.86 µM . This compound also decreases cell surface hydrophobicity, compromising bacterial cells adhesion .

Biochemical Pathways

The compound affects the quorum sensing system of Pseudomonas aeruginosa . It curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together . Additionally, it impedes Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of biofilm formation and the reduction of other virulence factors in Pseudomonas aeruginosa . These effects occur at low concentrations without affecting bacterial growth, indicating the compound’s promising profile as an anti-virulence agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-5-yl)quinazolin-4-ol typically involves the condensation of 2-aminobenzamide with pyrimidine-5-carbaldehyde under acidic or basic conditions. One common method includes the use of a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This reaction proceeds efficiently under mild conditions, providing good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyrimidin-5-yl)quinazolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone and pyrimidine derivatives, which can exhibit enhanced biological activities.

Aplicaciones Científicas De Investigación

2-(Pyrimidin-5-yl)quinazolin-4-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

Quinazolin-4-ol: Lacks the pyrimidine ring but shares the quinazoline core.

Pyrimidin-4-ol: Contains the pyrimidine ring but lacks the quinazoline core.

2-(Pyrimidin-5-yl)quinazoline: Similar structure but without the hydroxyl group at the 4-position.

Uniqueness

2-(Pyrimidin-5-yl)quinazolin-4-ol is unique due to the presence of both quinazoline and pyrimidine rings, which contribute to its diverse biological activities. The hydroxyl group at the 4-position enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in medicinal chemistry.

Actividad Biológica

Overview

2-(Pyrimidin-5-yl)quinazolin-4-ol is a heterocyclic compound characterized by the fusion of a quinazoline core with a pyrimidine ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. Research has indicated its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Chemical Structure and Properties

The compound's molecular formula is C11H8N4O, featuring both quinazoline and pyrimidine moieties. The hydroxyl group at the 4-position enhances its reactivity and potential for forming hydrogen bonds, which is crucial for its biological activity.

1. Antimicrobial Activity

This compound has shown significant antimicrobial properties, particularly against Pseudomonas aeruginosa. Its mechanism involves the inhibition of biofilm formation and interference with the quorum sensing system, which is critical for bacterial communication and virulence.

Table 1: Antimicrobial Activity Against Pseudomonas aeruginosa

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Biofilm inhibition | < 50 |

2. Anticancer Activity

Research indicates that this compound may inhibit certain enzymes involved in cancer cell proliferation. It has been studied for its effects on various cancer cell lines, demonstrating cytotoxicity and potential as a therapeutic agent in oncology.

Case Study: Inhibition of EGFR Kinase

A study highlighted that derivatives of quinazoline compounds, similar to this compound, effectively inhibited epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in many cancers .

Table 2: Anticancer Activity Overview

| Compound | Target | Mechanism | Reference |

|---|---|---|---|

| Quinazoline derivatives | EGFR | Inhibition of autophosphorylation | |

| This compound | Various cancer cell lines | Cytotoxicity |

3. Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. It exhibits inhibitory effects on pro-inflammatory pathways, including NF-kB activation.

Table 3: Anti-inflammatory Activity

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | NF-kB inhibition | < 50 |

The primary mechanism by which this compound exerts its biological effects involves the modulation of signaling pathways associated with inflammation and cell proliferation. Its interaction with target proteins leads to alterations in cellular responses that can reduce pathogenicity in bacteria and inhibit tumor growth.

Research Applications

This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its applications extend across various fields:

- Medicinal Chemistry : Development of new drugs targeting microbial infections and cancer.

- Biological Research : Investigating the mechanisms of action related to antimicrobial and anticancer activities.

- Material Science : Utilization in creating materials with specific chemical properties.

Propiedades

IUPAC Name |

2-pyrimidin-5-yl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O/c17-12-9-3-1-2-4-10(9)15-11(16-12)8-5-13-7-14-6-8/h1-7H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUYSNKZVFEHIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.